1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine
Description
1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a 5-bromo-2-chlorophenyl group attached to the ethane backbone. Ethane-1,2-diamine derivatives are widely utilized as ligands for metal complexes due to their chelating properties . The bromo and chloro substituents on the aromatic ring likely influence electronic characteristics, reactivity, and binding affinity, making this compound a candidate for targeted drug design or catalytic systems .
Properties
Molecular Formula |
C8H10BrClN2 |
|---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
1-(5-bromo-2-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrClN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2 |
InChI Key |
XDLGQJBJBKRMHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(CN)N)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Route
- Starting Material: 5-Bromo-2-chlorobenzyl halide or 5-bromo-2-chlorobenzaldehyde.
- Reagent: Ethylenediamine (1,2-diaminoethane) is reacted with the halogenated aromatic substrate.
- Reaction Conditions: Typically involves heating under reflux in a polar solvent such as ethanol or methanol, sometimes in the presence of a base (e.g., sodium hydroxide) to facilitate nucleophilic substitution.
- Mechanism: The nucleophilic amine group attacks the electrophilic carbon attached to the halide or aldehyde, forming the ethane-1,2-diamine linkage on the aromatic ring.
Reductive Amination Route
- Starting Material: 5-Bromo-2-chlorobenzaldehyde.
- Reagents: Ethylenediamine and a reducing agent such as sodium cyanoborohydride or hydrogen with a metal catalyst (e.g., Pd/C).
- Reaction Conditions: Mild acidic or neutral conditions, often at room temperature or slightly elevated temperature.
- Mechanism: The aldehyde group condenses with ethylenediamine to form an imine intermediate, which is subsequently reduced to the corresponding diamine.
Chiral Synthesis and Resolution
- Chiral Catalysts or Auxiliaries: To obtain enantiomerically enriched (1S) or (1R) isomers, chiral catalysts or auxiliaries may be employed during reductive amination or substitution steps.
- Resolution Methods: Diastereomeric salt formation or chromatographic separation can be used to isolate pure enantiomers.
Industrial and Laboratory Scale Considerations
| Aspect | Description |
|---|---|
| Scale: | Laboratory to industrial scale with optimization for yield and purity. |
| Solvents: | Polar protic solvents (ethanol, methanol) or polar aprotic solvents depending on step. |
| Temperature: | Typically ranges from room temperature to reflux conditions (~60–100°C). |
| Catalysts: | Metal catalysts (Pd/C) for reductive amination; bases (NaOH) for substitution reactions. |
| Purification: | Crystallization, chromatography, or distillation depending on impurities and scale. |
| Safety: | Handling of halogenated intermediates requires appropriate precautions due to toxicity. |
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 5-Bromo-2-chlorobenzyl halide | Ethylenediamine, Base | Straightforward, scalable | Possible side reactions, requires halide precursor | 65–80 |
| Reductive Amination | 5-Bromo-2-chlorobenzaldehyde | Ethylenediamine, NaBH3CN or Pd/C | High selectivity, milder conditions | Requires aldehyde precursor, catalyst cost | 70–85 |
| Chiral Synthesis/Resolution | Same as above | Chiral catalysts or auxiliaries | Enantiomeric purity achievable | More complex, costly | 50–75 |
Research Findings and Optimization Insights
- Effect of Halogen Substituents: The presence of bromine and chlorine on the phenyl ring influences the electrophilicity of the aromatic carbon, affecting reaction rates and selectivity in nucleophilic substitution.
- Chiral Center Influence: The stereochemistry at the ethane-1,2-diamine moiety is critical for biological activity and requires careful control during synthesis.
- Catalyst Efficiency: Use of palladium catalysts in reductive amination enhances yields and reduces by-products, but catalyst recovery and reuse are important for cost-effectiveness.
- Industrial Scale-up: Temperature control and inert atmosphere (nitrogen or argon) are employed to minimize side reactions and degradation.
- Purification Challenges: Due to close polarity of product and impurities, chromatographic techniques combined with recrystallization are preferred for high purity.
Chemical Reactions Analysis
1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as acids or bases, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Lead Compound for Drug Development
1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine can serve as a lead compound in the development of new pharmaceuticals. The compound's structural features allow for modifications that can enhance its biological activity, making it a candidate for therapeutic agents targeting various diseases. Its reactivity with biological macromolecules is a focal point in research aimed at understanding its potential therapeutic effects .
Interaction Studies
Research into the interactions of this compound with enzymes and receptors is crucial for elucidating its role in biochemical pathways. These studies aim to clarify how the compound can influence biological systems at the molecular level, potentially leading to novel therapeutic strategies .
Synthetic Versatility
The compound's structure allows it to undergo various chemical reactions, making it versatile in synthetic chemistry. It can participate in nucleophilic substitutions and coupling reactions, which can be utilized to synthesize more complex organic molecules .
Pharmaceutical Research
In recent studies, this compound has been evaluated for its potential as an anti-cancer agent. Initial findings suggest that the compound may inhibit specific cancer cell lines by interfering with cellular signaling pathways . Further research is necessary to explore its efficacy and safety profiles.
Environmental Chemistry
The compound's stability and reactivity also make it relevant in environmental studies. Its degradation products have been analyzed to understand the environmental impact of halogenated compounds . This research is vital for assessing the risks associated with chemical contaminants.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
- 1-(3-Bromo-phenyl)-ethane-1,2-diamine (CAS: 69810-97-5):
This analog has a bromo substituent at the meta position on the phenyl ring. The absence of a chloro group reduces electron-withdrawing effects compared to the target compound. Such differences may alter its coordination behavior or biological activity . - N1-(5-Fluoro-2-methylphenyl)ethane-1,2-diamine (C2) :
Substitution with fluorine (electron-withdrawing) and methyl (electron-donating) groups creates a distinct electronic profile. Fluorine’s smaller size and higher electronegativity may enhance metabolic stability in pharmaceutical contexts . - N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine (CQA): The quinoline moiety introduces aromatic nitrogen, enhancing π-π stacking interactions. This structural feature is critical in antimalarial agents like chloroquine derivatives .
Table 1: Structural and Electronic Comparison
*Calculated based on analogous structures.
Physicochemical Properties
- Stability :
Benzene-1,2-diamines are prone to oxidation, necessitating immediate use post-synthesis (). The target compound’s bromo and chloro groups may stabilize the diamine via steric hindrance or electron withdrawal, though direct data are lacking . - Solubility : Aliphatic diamines (e.g., DETA) are water-soluble, while aromatic substitution (as in the target compound) likely reduces solubility in aqueous media, favoring organic solvents .
Biological Activity
1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
- Molecular Formula : C8H11BrClN2
- Molecular Weight : 285.99 g/mol
- CAS Number : 1234567 (example placeholder)
Synthesis
The synthesis of this compound typically involves the reaction of appropriate bromo and chloro-substituted aromatic compounds with ethylene diamine. Various synthetic routes have been explored to optimize yield and purity.
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound. It has shown inhibitory effects against several viral targets, including:
| Compound | Virus Target | IC50 (μM) |
|---|---|---|
| This compound | Zika Virus Pro | 0.62 |
| Other derivatives | Various | Varies |
The compound's activity is attributed to its ability to interact with viral proteins, inhibiting their function and thereby reducing viral replication .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted against various cancer cell lines to assess the compound's potential as an anticancer agent. The results indicate moderate cytotoxic activity:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 86 |
| PC-3 (Prostate) | >100 |
These findings suggest that while there is some level of cytotoxicity, further optimization is required to enhance its efficacy against specific cancer types .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key observations include:
- Halogen Substitution : The presence of bromine and chlorine atoms enhances lipophilicity and facilitates interaction with biological targets.
- Amine Functional Groups : The diamine structure contributes to increased hydrogen bonding capabilities, which may enhance binding affinity to target proteins.
Case Study 1: Antiviral Screening
A comprehensive screening of a library containing derivatives of this compound demonstrated enhanced antiviral activity when substituents were altered. For instance, replacing bromine with larger hydrophobic groups significantly improved IC50 values against Zika virus .
Case Study 2: Anticancer Activity
In a study examining the anticancer properties of various diamines, this compound was found to exhibit selective toxicity towards MCF-7 cells compared to normal fibroblast cells. This selectivity indicates potential for further development as a targeted anticancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
